N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

Description

Structural Overview and IUPAC Nomenclature

This compound is a complex organoboron compound with the Chemical Abstracts Service registry number 532391-30-3. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide, though it is more commonly referenced by its descriptive name incorporating the pivalamide functionality.

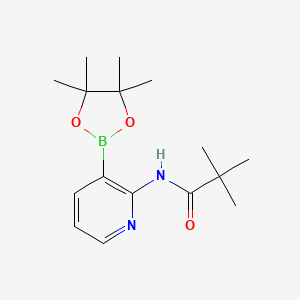

The molecular structure consists of several distinct components that contribute to its chemical properties and reactivity. The core framework features a pyridine ring system, which is a six-membered aromatic heterocycle containing one nitrogen atom. Attached to the third carbon position of the pyridine ring is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronic ester. This boronic ester moiety represents a protected form of a boronic acid, where the boronic acid functionality is masked as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol).

The pivalamide substituent is located at the second position of the pyridine ring, specifically attached to the nitrogen atom. Pivalamide, derived from pivalic acid (trimethylacetic acid), serves as both a protecting group and a directing group in various synthetic transformations. The complete molecular formula is C₁₆H₂₅BN₂O₃, with a molecular weight of 304.199 daltons.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 532391-30-3 |

| Molecular Formula | C₁₆H₂₅BN₂O₃ |

| Molecular Weight | 304.199 g/mol |

| International Union of Pure and Applied Chemistry Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide |

| Creation Date | November 16, 2007 |

| Last Modified | May 18, 2025 |

The structural architecture of this compound places it within the broader category of heteroaryl boronic esters, which have gained significant importance in modern synthetic chemistry. The pinacol ester functionality provides enhanced stability compared to the free boronic acid, making the compound more amenable to storage and handling under ambient conditions. The tetramethyl substitution pattern on the dioxaborolane ring contributes to the steric protection of the boron center, further enhancing the compound's stability against hydrolysis and oxidation.

Alternative nomenclature found in the chemical literature includes 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide and 2-(2,2,2-Trimethylacetamido)pyridine-3-boronic acid pinacol ester. These alternative names reflect different systematic approaches to describing the same molecular structure, emphasizing different aspects of the compound's chemical architecture.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of this compound is deeply rooted in the broader historical evolution of boron-containing heterocyclic chemistry, which has undergone remarkable transformation over the past several decades. The foundational work in this field can be traced back to the late 1950s, when researchers first began exploring the systematic replacement of carbon atoms in aromatic systems with boron and nitrogen.

The pioneering investigations by Dewar and White in the late 1950s established the theoretical framework for boron-nitrogen heterocycles as benzene isosteres. Their prediction that replacement of carbon atoms with boron and nitrogen could yield neutral aromatic compounds laid the groundwork for subsequent developments in the field. These early studies focused primarily on polycyclic systems, including boron-nitrogen analogs of naphthalene and phenanthrene, which demonstrated the viability of incorporating boron into aromatic frameworks while maintaining aromaticity.

The evolution of organoboron chemistry gained significant momentum with the development of more sophisticated synthetic methodologies in the 1980s and 1990s. The introduction of pinacol boronic esters represented a crucial advancement, as these compounds provided enhanced stability compared to free boronic acids while maintaining their synthetic utility. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, offered several advantages including resistance to hydrolysis, compatibility with chromatographic purification, and ease of storage under ambient conditions.

| Period | Key Development | Impact on Field |

|---|---|---|

| 1958-1960 | Initial synthesis of boron-nitrogen heterocycles | Established theoretical foundation |

| 1980s-1990s | Development of pinacol boronic esters | Enhanced stability and synthetic utility |

| 2000s | Advances in cross-coupling methodology | Expanded synthetic applications |

| 2007-Present | Synthesis of complex heteroaryl boronic esters | Modern pharmaceutical applications |

The specific development of pyridine-based boronic esters emerged from the recognition that heterocyclic boronic acids possessed unique reactivity profiles compared to their aryl counterparts. Research conducted in the early 2000s demonstrated that pyridine boronic acids exhibited distinct electronic properties due to the electron-withdrawing nature of the pyridine nitrogen. However, these compounds often suffered from stability issues, particularly under aqueous conditions, leading to the development of more robust protecting group strategies.

The incorporation of directing groups such as pivalamide into boron-containing heterocycles represents a more recent advancement in the field. The pivalamide functionality serves multiple roles: it provides additional stability to the pyridine ring system, acts as a directing group for regioselective functionalization reactions, and enhances the compound's compatibility with various synthetic transformations. The bulky tertiary butyl group in the pivalamide moiety also contributes to the overall stability of the molecule by providing steric protection around the reactive sites.

The synthesis and characterization of this compound, first reported in the chemical literature with its registration in 2007, represents the culmination of these historical developments. This compound embodies the modern approach to organoboron chemistry, combining the stability advantages of pinacol ester protection with the synthetic versatility of pyridine heterocycles and the directing group capabilities of pivalamide functionality.

Contemporary research in boron-containing heterocycles has expanded to encompass applications in medicinal chemistry, materials science, and catalysis. The unique electronic properties of boron-nitrogen bonds have been exploited in the development of novel pharmaceuticals, where boron-containing compounds serve as enzyme inhibitors and therapeutic agents. In materials science, boron-containing heterocycles have found applications in the development of organic light-emitting devices and other electronic materials, taking advantage of their unique photophysical properties.

The field continues to evolve with ongoing research focused on developing new synthetic methodologies for accessing complex boron-containing heterocycles and exploring their applications in emerging technologies. Recent advances in late-stage functionalization techniques have enabled the modification of pre-assembled boron-nitrogen heterocycles, providing access to previously inaccessible structural motifs. These developments have significantly expanded the chemical space available to synthetic chemists and have opened new avenues for drug discovery and materials development.

Properties

IUPAC Name |

2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-11(9-8-10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGWGXPOGSUYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590313 | |

| Record name | 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532391-30-3 | |

| Record name | 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

Preparation of the Pyridin-2-yl Pivalamide Intermediate

The pivalamide moiety is introduced by acylation of the corresponding aminopyridine derivative with pivaloyl chloride under controlled conditions.

- React 2-aminopyridine or a substituted aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine (Et3N) in an aprotic solvent like dichloromethane (DCM).

- The reaction is performed at low temperature (0 °C) initially, then allowed to warm to room temperature and stirred for 12 hours.

- Workup involves aqueous sodium bicarbonate extraction, organic layer washing, drying, and concentration.

- The product is purified by crystallization from hexane or other suitable solvents.

Example from literature:

A similar amide, N-(1-(p-tolyl)cyclopropyl)pivalamide, was prepared in 87% yield using this method, demonstrating the efficiency of pivaloyl chloride acylation on amines.

Introduction of the Boronate Ester Group

The key functionalization step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group onto the pyridine ring, typically at the 3-position.

Common Method: Miyaura Borylation

- This palladium-catalyzed cross-coupling reaction uses a halogenated pyridinyl amide (e.g., 3-bromopyridin-2-yl pivalamide) as the substrate.

- The reaction employs bis(pinacolato)diboron (B2pin2) as the boron source.

- A palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4 is used.

- A base like potassium acetate (KOAc) or potassium carbonate (K2CO3) is added.

- The reaction is carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or dioxane under an inert atmosphere (argon or nitrogen) at elevated temperatures (typically 80–100 °C).

$$

\text{3-Bromopyridin-2-yl pivalamide} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide}

$$

- The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B2pin2, and reductive elimination to form the C–B bond.

- The pinacol boronate ester is stable and useful for further cross-coupling reactions.

Detailed Data Table of Preparation Parameters

Research Findings and Optimization Notes

- Catalyst Selection: Pd(dppf)Cl2 is preferred for its stability and efficiency in borylation of heteroaryl bromides.

- Base Effects: Potassium acetate is commonly used; stronger bases may lead to side reactions or decomposition of the boronate ester.

- Solvent Choice: THF and dioxane provide good solubility and reaction rates; polar solvents favor the transmetallation step.

- Temperature Control: Elevated temperatures (80–100 °C) are necessary to achieve good conversion but must be balanced to avoid decomposition.

- Purification: The product is typically purified by column chromatography or recrystallization; the boronate ester is sensitive to moisture and air, requiring careful handling.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into different boron-hydride species.

Substitution: The dioxaborolane ring can participate in substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halides and nucleophiles like alkyl or aryl halides are used under catalytic conditions.

Major Products

Boronic Acids: Formed through oxidation reactions.

Boron-Hydride Species: Resulting from reduction reactions.

Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among analogous pyridine-boronate esters significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Positional Isomers of the Boronate Ester

Key Insight : Boronate position impacts electronic distribution and steric accessibility. Position 3 (target compound) may offer optimal balance between stability and reactivity in cross-coupling.

Substituent Effects on the Pyridine Ring

Key Insight : Electron-withdrawing groups (e.g., Cl, I) enhance electrophilicity of the boronate, while alkyl groups (e.g., methyl) modulate solubility and steric effects.

Amide Group Variations

Key Insight : Bulky amides (e.g., pivalamide) enhance stability but may slow reaction rates, whereas smaller amides (e.g., acetamide) favor reactivity.

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide is a compound that belongs to the class of boron-containing heterocycles. Its unique structure incorporates a dioxaborolane moiety which is known for its potential in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C16H25BN2O3

- Molecular Weight : 304.2 g/mol

- CAS Number : 1092119-20-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with biological targets.

The compound's mechanism of action is primarily attributed to its ability to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyridine-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : L1210 leukemia cells and other solid tumor lines.

- IC50 Values : The IC50 values for related compounds have been reported in the low micromolar range (1.0 - 1.4 µM), indicating potent activity against ribonucleotide reductase, which is crucial for DNA synthesis and repair.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

-

Study on Pyridine Derivatives :

- Findings : A series of 3-amino and 5-amino derivatives were synthesized and evaluated for their cytotoxicity and enzyme inhibition properties.

- Results : The most active compounds showed significant inhibition of CDP reductase activity and prolonged survival in animal models.

-

Antineoplastic Activity :

- Research : The compound was tested in vivo against L1210 leukemia-bearing mice.

- Outcome : Administered at dosages ranging from 60 to 80 mg/kg resulted in significant tumor growth inhibition compared to controls.

Comparative Analysis Table

Q & A

Q. What are the standard synthetic routes for preparing N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 3-bromo-2-pivalamidopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . The boronic ester group is introduced regioselectively at the 3-position of the pyridine ring, followed by purification via column chromatography and crystallization.

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the dioxaborolane (δ ~1.3 ppm for pinacol methyl groups) and pivalamide (δ ~1.2 ppm for tert-butyl) are critical for structural validation .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to refine crystal structures, confirming bond lengths (e.g., B–O ≈ 1.36 Å) and angles .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₇H₂₈BN₂O₃: 335.2143) .

Q. What role does the dioxaborolane moiety play in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stabilized boronic ester, enabling efficient transmetallation in Suzuki-Miyaura couplings. The pinacol ester protects the boron atom from hydrolysis while maintaining reactivity under basic conditions. This moiety is critical for forming carbon–carbon bonds with aryl/heteroaryl halides .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during synthesis?

Protodeboronation is mitigated by:

- Optimizing catalyst systems : Use PdCl₂(dppf) with ligands that reduce oxidative addition barriers .

- Controlling pH : Weak bases (e.g., K₂CO₃) prevent excessive deprotonation of intermediates .

- Low-temperature reactions : Conducting couplings at 60°C reduces thermal degradation . Monitoring by LC-MS or ¹¹B NMR helps identify and quantify byproducts .

Q. What strategies resolve contradictions in crystallographic data for boron-containing compounds?

Discrepancies in X-ray data (e.g., disorder in the dioxaborolane ring) are addressed by:

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates:

- Hardness (η) and electronegativity (χ) : The Parr-Pearson principle (η = ½(I − A)) identifies the compound as a soft acid, favoring reactions with soft bases (e.g., thiols) .

- Frontier molecular orbitals : HOMO/LUMO gaps predict regioselectivity in cross-couplings.

- Transition-state modeling : Simulates Pd-mediated transmetallation steps to optimize ligand choice .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scalability issues include:

- Catalyst loading : Reducing Pd to <1 mol% without compromising yield.

- Purification : Switching from column chromatography to recrystallization or HPLC for boronate-sensitive compounds .

- Air sensitivity : Conducting reactions under inert atmosphere (N₂/Ar) to prevent boron oxidation .

Methodological Tables

Q. Table 1. Key Spectral Data for Characterization

Q. Table 2. Optimized Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | Balances activity and cost |

| Base | KOAc (3 equiv) | Mild base minimizes side reactions |

| Solvent | Dioxane/H₂O (9:1) | Enhances solubility of boronate |

| Temperature | 80°C | Balances reaction rate and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.